molecular formula C15H16F13NO4S B13409735 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate CAS No. 67939-61-1

4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate

Katalognummer: B13409735
CAS-Nummer: 67939-61-1
Molekulargewicht: 553.3 g/mol
InChI-Schlüssel: KKCCHFWHAXJXIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate is a fluorinated methacrylate compound with the molecular formula C14H14F13NO4S and a molar mass of 539.31 g/mol . This compound is known for its unique chemical structure, which includes a tridecafluorohexyl group, making it highly hydrophobic and chemically resistant.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate typically involves the reaction of methacrylic acid with 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butanol under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities and obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate primarily involves its ability to form stable, hydrophobic surfaces. The tridecafluorohexyl group imparts significant hydrophobicity, making it useful in applications where water repellency is desired. The methacrylate group allows for polymerization, enabling the formation of high molecular weight polymers with unique properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a highly fluorinated side chain and a methacrylate group, which allows for the formation of polymers with exceptional chemical resistance and hydrophobicity. This makes it particularly valuable in applications requiring durable, water-repellent coatings .

Eigenschaften

CAS-Nummer

67939-61-1

Molekularformel

C15H16F13NO4S

Molekulargewicht

553.3 g/mol

IUPAC-Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H16F13NO4S/c1-8(2)9(30)33-7-5-4-6-29(3)34(31,32)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h1,4-7H2,2-3H3

InChI-Schlüssel

KKCCHFWHAXJXIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.